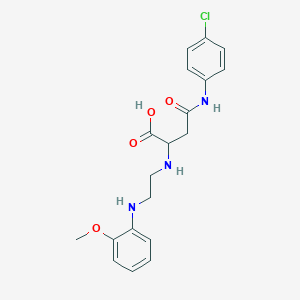
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Studies
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid and related compounds have been the subject of extensive spectroscopic and structural investigations, including vibrational (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies have contributed to understanding the stability, reactivity, and optical properties of these compounds. Notably, their potential as nonlinear optical materials due to the dipole moment and first hyperpolarizabilities has been explored. Theoretical Ultraviolet–Visible spectra analyses using the TD-DFT method have offered insights into their electronic structure and interaction with light. Additionally, molecular docking studies have highlighted their potential in inhibiting Placenta growth factor (PIGF-1), suggesting possible biological activities and pharmaceutical applications (Vanasundari et al., 2018).
Supramolecular and Vibrational Spectroscopic Studies
Research into chloramphenicol derivatives, structurally related to the chemical , has provided valuable insights into the role of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking interactions. These findings, supported by vibrational spectroscopy (Raman and infrared) and DFT calculations, underline the importance of these interactions in understanding the molecular structure and stability of these compounds (Fernandes et al., 2017).
Antibacterial Agents Synthesis
The synthesis of new derivatives and their evaluation as antimicrobial agents represents another significant area of application. For example, the development of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate activity against pathogenic bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition, where derivatives of this compound have been studied for their efficacy in protecting mild steel in hydrochloric acid, a common industrial challenge. These studies have shown that certain α-aminophosphonates based on this structure can significantly reduce corrosion, highlighting their potential utility in industrial applications (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-5-3-2-4-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-8-6-13(20)7-9-14/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJTINKRBNVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)
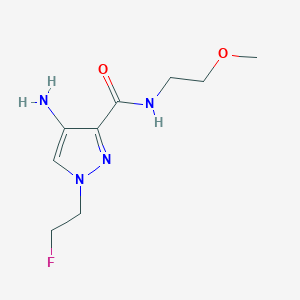
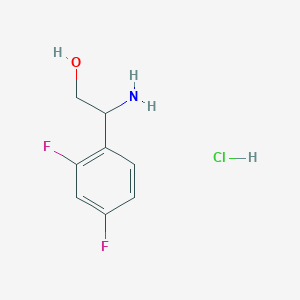
![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)
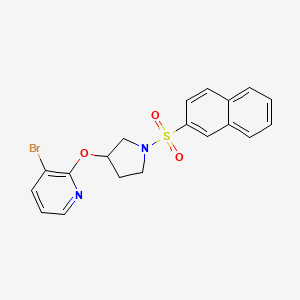

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

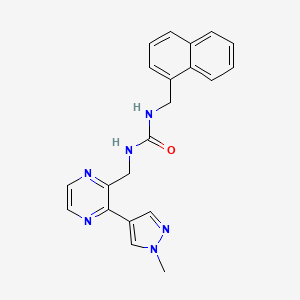
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)
